N-(3-(ethyl(phenyl)amino)propyl)-4-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide
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Description
N-(3-(ethyl(phenyl)amino)propyl)-4-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide is a useful research compound. Its molecular formula is C26H34N6O2S and its molecular weight is 494.66. The purity is usually 95%.
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Scientific Research Applications
Potential Antiasthma Agents
Medwid et al. (1990) described the synthesis of 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines as mediator release inhibitors, potentially useful as antiasthma agents. The compounds showed promising activity in the human basophil histamine release assay, indicating their potential in asthma treatment and related inflammatory conditions [Medwid et al., 1990].
Anticancer Applications
Lauria et al. (2013) reported the synthesis of thieno[3,2-d][1,2,3]triazolo[1,5-a]pyrimidines with significant antitumor activity. These compounds were tested against a panel of 60 human tumor cell lines, showing potent antiproliferative activity at nanomolar concentrations. Such findings suggest that structurally related compounds could have applications in cancer therapy [Lauria et al., 2013].
Antimicrobial and Antifungal Properties
Triorganotin(IV) derivatives of related pyrimidine compounds have been synthesized and shown to possess in vitro activity against Gram-positive bacteria, indicating potential applications in developing antimicrobial agents [Ruisi et al., 2010].
Antioxidant and Anticancer Activity
Tumosienė et al. (2020) explored derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide for their antioxidant and anticancer activities. The study revealed that some derivatives exhibited significant antioxidant activity and cytotoxic effects against glioblastoma and triple-negative breast cancer cell lines, indicating the potential therapeutic applications of similar compounds [Tumosienė et al., 2020].
Enzymatic Inhibition
Dumaitre and Dodic (1996) synthesized a series of 6-phenylpyrazolo[3,4-d]pyrimidones, specific inhibitors of cGMP-specific (type V) phosphodiesterase. Such compounds could be valuable in developing therapeutic agents for hypertension and other cardiovascular diseases [Dumaitre & Dodic, 1996].
Properties
IUPAC Name |
N-[3-(N-ethylanilino)propyl]-4-[8-(2-methylpropyl)-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N6O2S/c1-4-30(20-10-6-5-7-11-20)16-9-15-27-23(33)13-8-12-22-28-29-26-31(18-19(2)3)25(34)24-21(32(22)26)14-17-35-24/h5-7,10-11,14,17,19H,4,8-9,12-13,15-16,18H2,1-3H3,(H,27,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEQGMJUEBNVIKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCNC(=O)CCCC1=NN=C2N1C3=C(C(=O)N2CC(C)C)SC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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